シクロパミン酒石酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

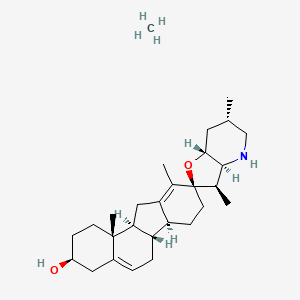

Cyclopamine tartrate is a derivative of cyclopamine, a steroidal alkaloid originally isolated from the corn lily plant (Veratrum californicum). Cyclopamine was first discovered due to its teratogenic effects, causing congenital deformities in livestock. Cyclopamine tartrate is an improved analogue with increased water solubility and bioavailability. It is primarily known for its role as an inhibitor of the Hedgehog signaling pathway, which is crucial in developmental processes and cancer progression .

科学的研究の応用

Cyclopamine tartrate has a wide range of scientific research applications:

Cancer Research: It is extensively studied for its ability to inhibit the Hedgehog signaling pathway, which is implicated in various cancers, including lung, prostate, gastrointestinal, and basal cell carcinoma

Developmental Biology: Researchers use cyclopamine tartrate to study the role of the Hedgehog pathway in embryonic development and tissue differentiation.

Mitochondrial Function: Studies have shown that cyclopamine tartrate interferes with mitochondrial function, affecting oxygen consumption and inducing apoptosis in cancer cells

Drug Development: Its unique properties make it a valuable tool in the development of new therapeutic agents targeting the Hedgehog pathway.

作用機序

Target of Action

Cyclopamine Tartrate primarily targets the Hedgehog (Hh) signaling pathway . This pathway is associated with the development of many cancers, including prostate cancer, gastrointestinal cancer, lung cancer, pancreatic cancer, ovarian cancer, and basal cell carcinoma . The Hh signaling pathway has been one of the most intensely investigated targets for cancer therapy .

Mode of Action

Cyclopamine Tartrate interacts with its targets by inhibiting the Hh signaling pathway . It disrupts mitochondrial function and aerobic respiration . It acts via multiple modes to suppress oxidative phosphorylation (OXPHOS). One mode is to directly inhibit mitochondrial respiration/OXPHOS. Another mode is to inhibit heme synthesis and degradation . Both modes appear to be independent of hedgehog signaling .

Biochemical Pathways

Cyclopamine Tartrate affects the biochemical pathways related to mitochondrial function and aerobic respiration . It reduces heme synthesis and degradation in non-small-cell lung cancer (NSCLC) cells and suppresses oxygen consumption in purified mitochondria . It also decreases the levels of proteins and enzymes crucial for heme synthesis, uptake, and oxidative phosphorylation (OXPHOS) .

Pharmacokinetics

It’s known that cyclopamine tartrate strongly suppresses the growth of subcutaneously implanted nsclc xenografts and nearly eradicated orthotopically implanted nsclc xenografts , indicating its bioavailability and efficacy in a tumor environment.

Result of Action

Cyclopamine Tartrate, like glutamine depletion, causes a substantial decrease in oxygen consumption in a number of NSCLC cell lines, suppresses NSCLC cell proliferation, and induces apoptosis . It increases reactive oxygen species (ROS) generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation, thereby disrupting mitochondrial function in NSCLC cells .

準備方法

Cyclopamine tartrate can be synthesized from cyclopamine, which is isolated from Veratrum californicum. The synthetic route involves the following steps:

Isolation of Cyclopamine: Cyclopamine is extracted from the corn lily plant using organic solvents.

Formation of Cyclopamine Tartrate: Cyclopamine is reacted with tartaric acid to form the tartrate salt, enhancing its solubility and stability.

Industrial production methods focus on optimizing the extraction and purification processes to yield high-purity cyclopamine, which is then converted to cyclopamine tartrate through a controlled reaction with tartaric acid.

化学反応の分析

Cyclopamine tartrate undergoes several types of chemical reactions:

Oxidation: Cyclopamine tartrate can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the cyclopamine molecule, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups, which may enhance or modify its inhibitory effects on the Hedgehog signaling pathway.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

Cyclopamine tartrate is unique due to its dual action on the Hedgehog signaling pathway and mitochondrial function. Similar compounds include:

Veratramine: A toxic alkaloid from the same plant, but with different biological activities.

SANT1: Another Hedgehog pathway inhibitor with similar effects on mitochondrial function.

Cyclopamine tartrate stands out due to its improved solubility and bioavailability, making it more effective in biological studies and potential therapeutic applications .

特性

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO2.CH4/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2;/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3;1H4/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXYVRWWSSRIFU-HBYCUIHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C.C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。